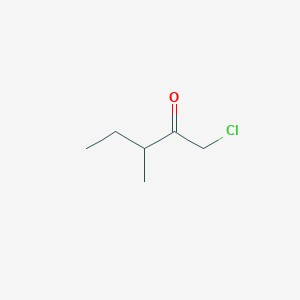

1-氯-3-甲基戊烷-2-酮

描述

1-Chloro-3-methylpentan-2-one, also known as 5-chloro-3-methylpentan-2-one, is a chemical compound with a molecular weight of 134.61 . It is used in various applications due to its unique properties .

Synthesis Analysis

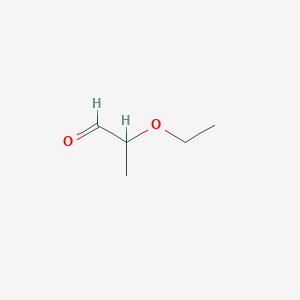

The synthesis of 5-chloro-2-pentanone from 3-acetyl-1-propanol has been reported . The process involves the use of bis(trichloromethyl)carbonate (triphosgene, BTC) as an efficient chlorine source . The reaction conditions, such as temperature, time, mole ratio, solvent, and initiator, were optimized .Molecular Structure Analysis

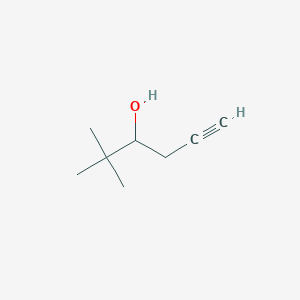

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 1-Chloro-3-methylpentan-2-one molecule contains a total of 18 bond(s). There are 7 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 ketone(s) (aliphatic) .Chemical Reactions Analysis

1-Chloro-3-methylpentan-2-one can undergo various chemical reactions. For instance, it is used in the preparation of tapentadol, a pharmaceutical compound . Additionally, it can react with Grignard reagents, which are powerful tools in organic synthesis .Physical and Chemical Properties Analysis

1-Chloro-3-methylpentan-2-one is a colorless liquid . It has a molecular weight of 134.61 and an InChI key of XKEZKJHAYZEVNQ-UHFFFAOYSA-N . More detailed physical and chemical properties are not available in the sources.科学研究应用

相平衡和热力学建模

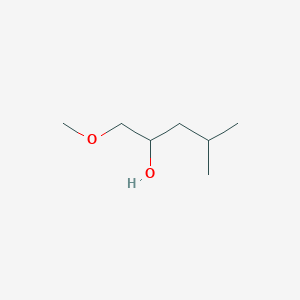

- 研究重点: 陈等人 (2017) 的研究重点是某些三元体系(包括 4-甲基戊烷-2-酮)的相平衡测量和热力学建模。研究发现,4-甲基戊烷-2-酮在从水中萃取甲基苯酚方面表现出优异的性能。这对于其在分离和纯化工艺中的潜在应用具有重要意义。

合成技术

- 研究重点: 在 方玲 (2011) 的工作中,描述了从 3-戊酮开始合成特定化合物的过程。该研究突出了 1-氯-3-甲基戊烷-2-酮在复杂化学合成中的潜力,尤其是在具有潜在药用或化学应用的化合物的合成中。

表面光散射方法

- 研究重点: 崔等人 (2018) 的一项研究应用表面光散射方法来研究某些化合物的动态粘度和表面张力,包括全氟-2-甲基戊烷-3-酮。这项研究与了解 1-氯-3-甲基戊烷-2-酮等相关化合物的物理性质有关。

空气-水分配

- 研究重点: 霍沃卡等人 (2019) 的研究考察了包括 3-甲基戊烷-2-酮在内的各种烷酮的空气-水分配。这项研究有助于更好地了解此类化合物的环境行为和分布。

溶解度和吸收特性

- 研究重点: 阿兹甘等人 (2016) 研究了二氧化碳在涉及 1,5-二氨基-2-甲基戊烷的溶液中的溶解度。这项研究与 1-氯-3-甲基戊烷-2-酮的相关性在于相似的结构特征和在碳捕获技术中的潜在应用。

混合物中的运动粘度

- 研究重点: 格雷罗等人 (2011) 的研究重点是涉及氯代烷烃和烷烃的混合物的运动粘度,为 1-氯-3-甲基戊烷-2-酮等类似化合物的流体动力学提供了见解。

安全和危害

The safety data sheet for a similar compound, 4-Methyl-2-pentanone, indicates that it is a highly flammable liquid and vapor. It is harmful if inhaled, causes serious eye irritation, and may cause drowsiness or dizziness . It is suspected of causing cancer . Similar precautions should be taken when handling 1-Chloro-3-methylpentan-2-one.

作用机制

Target of Action

This compound is a derivative of pentan-2-one , which is a type of ketone. Ketones are known to interact with various biological targets, including enzymes and receptors, but the specific targets of 1-Chloro-3-methylpentan-2-one remain to be identified.

Mode of Action

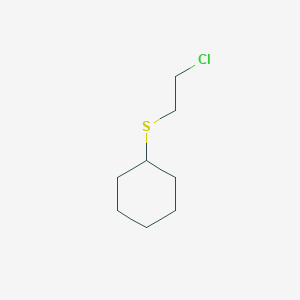

It’s known that alkyl halides, such as 1-chloro-3-methylpentane, can undergo substitution reactions . It’s plausible that 1-Chloro-3-methylpentan-2-one might interact with its targets in a similar manner, possibly undergoing nucleophilic substitution reactions where the chlorine atom is replaced by another group.

Biochemical Pathways

Given its structural similarity to pentan-2-one , it might be involved in similar biochemical pathways. For instance, pentan-2-one is a plant metabolite , suggesting that it might be involved in various metabolic pathways in plants.

Pharmacokinetics

For instance, it has a molecular weight of 134.6 , and its density is reported to be around 1.0±0.1 g/cm3 . Its boiling point is 155.1±8.0 °C at 760 mmHg . These properties might influence its bioavailability and pharmacokinetics.

生化分析

Biochemical Properties

The biochemical properties of 1-Chloro-3-methylpentan-2-one are not well-studied. As a ketone, it may participate in various biochemical reactions. Ketones are known to interact with a variety of enzymes and proteins, often serving as substrates for enzymatic reactions. The exact nature of these interactions would depend on the specific enzymes and proteins present in the system .

Cellular Effects

The cellular effects of 1-Chloro-3-methylpentan-2-one are currently unknown. Ketones in general can influence cell function in a variety of ways. They can affect cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the cell type and the concentration of the ketone .

Molecular Mechanism

As a ketone, it could potentially interact with biomolecules through binding interactions, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar ketones suggest that they are generally stable under normal conditions .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 1-Chloro-3-methylpentan-2-one in animal models .

Metabolic Pathways

Ketones are often involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Similar compounds are often transported via specific transporters or binding proteins .

Subcellular Localization

Many compounds are directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

1-chloro-3-methylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-3-5(2)6(8)4-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWXDFAVJKUFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

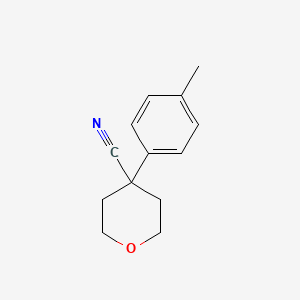

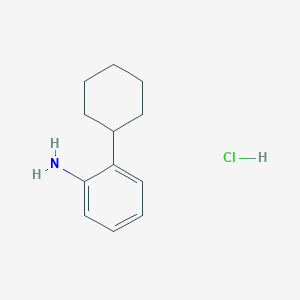

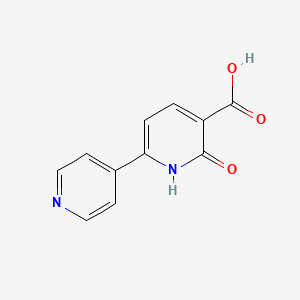

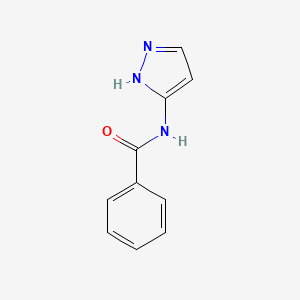

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3384248.png)